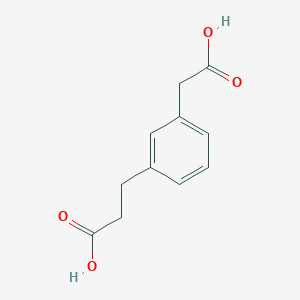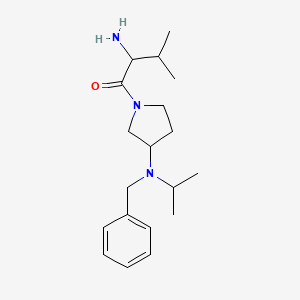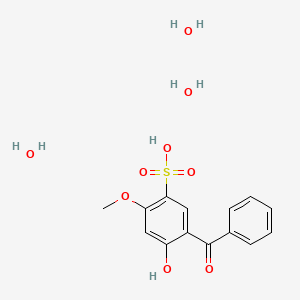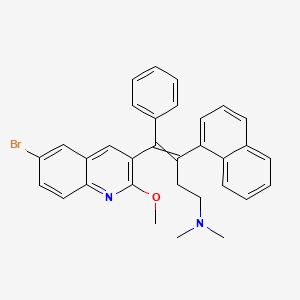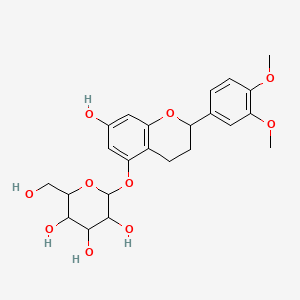
(R)-tert-Butyl (1-(cyclopentylmethyl)pyrrolidin-3-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-tert-Butyl (1-(cyclopentylmethyl)pyrrolidin-3-yl)carbamate is a chiral compound that belongs to the class of carbamates This compound features a pyrrolidine ring substituted with a cyclopentylmethyl group and a tert-butyl carbamate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-tert-Butyl (1-(cyclopentylmethyl)pyrrolidin-3-yl)carbamate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex.
Introduction of the Cyclopentylmethyl Group: This step involves the alkylation of the pyrrolidine ring with cyclopentylmethyl halides under basic conditions.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbamate group, converting it to the corresponding amine.
Substitution: The cyclopentylmethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products:
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Amines derived from the reduction of the carbamate group.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
Chemistry:
Biology:
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, particularly those involved in neurotransmitter regulation.
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in the treatment of neurological disorders.
Industry:
Material Science: It can be used in the synthesis of polymers and other advanced materials due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of ®-tert-Butyl (1-(cyclopentylmethyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The pyrrolidine ring’s conformation and substituents play a crucial role in determining its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine: A simpler analog without the carbamate and cyclopentylmethyl groups.
Proline: A naturally occurring amino acid with a pyrrolidine ring.
N-Boc-pyrrolidine: A compound with a similar carbamate group but different substituents.
Uniqueness: ®-tert-Butyl (1-(cyclopentylmethyl)pyrrolidin-3-yl)carbamate stands out due to its chiral nature and the presence of both a cyclopentylmethyl group and a tert-butyl carbamate group.
Eigenschaften
IUPAC Name |
tert-butyl N-[1-(cyclopentylmethyl)pyrrolidin-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)16-13-8-9-17(11-13)10-12-6-4-5-7-12/h12-13H,4-11H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMMRXINDHKRMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)CC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
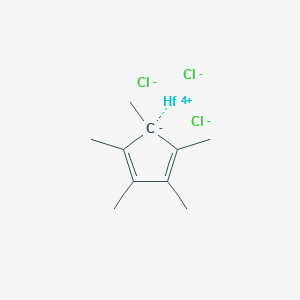
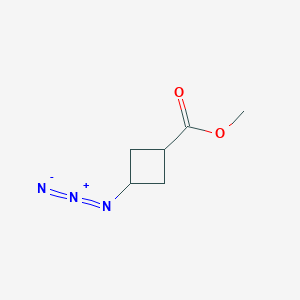
![(R)-N-[1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B14793193.png)
![19-Ethyl-16-oxa-3-azapentacyclo[12.6.1.02,11.04,9.017,21]henicosa-1(20),2,4,6,8,10,12,14,17(21)-nonaene](/img/structure/B14793200.png)
![(2S)-4-hydroxy-2-(hydroxymethyl)-2,5,7-trimethyl-6-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-3H-inden-1-one](/img/structure/B14793205.png)
![4-(4'-Amino-5',8'-difluorospiro[piperidine-4,2'-quinazoline]-1'-carbonyl)benzonitrile](/img/structure/B14793206.png)
